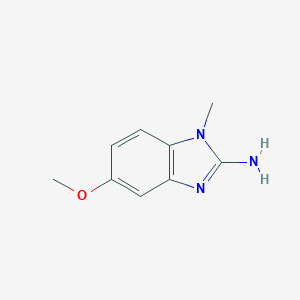

2-Amino-5-methoxy-1-methylbenzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1-methylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12-8-4-3-6(13-2)5-7(8)11-9(12)10/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSAWSKQHDFYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170965 | |

| Record name | 1H-Benzimidazol-2-amine, 5-methoxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805-02-3 | |

| Record name | 1H-Benzimidazol-2-amine, 5-methoxy-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001805023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazol-2-amine, 5-methoxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-methoxy-1-methylbenzimidazole

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Its structural similarity to natural purines allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Within this esteemed class of heterocycles, 2-aminobenzimidazoles represent a particularly versatile building block for the development of novel therapeutics. The introduction of an amino group at the 2-position provides a key vector for further chemical modification, enabling the exploration of vast chemical space and the fine-tuning of pharmacological profiles.

This guide provides a detailed, step-by-step protocol for the synthesis of a specific, highly functionalized derivative: 2-Amino-5-methoxy-1-methylbenzimidazole . This compound, with its strategic placement of methoxy, amino, and N-methyl groups, serves as a valuable intermediate for drug discovery professionals. The synthetic strategy outlined herein is designed for robustness and clarity, focusing on established and reliable chemical transformations. We will delve into the causality behind experimental choices, providing insights that bridge theoretical knowledge with practical laboratory application.

Synthetic Strategy

The synthesis of this compound is most effectively approached through a linear, three-step sequence, commencing with a commercially available starting material. The overall strategy hinges on the initial construction of a specifically substituted N-methylated o-phenylenediamine precursor, followed by a classical cyclization reaction to form the target benzimidazole ring system.

This approach was chosen for its logical progression and reliance on well-documented reactions. The initial N-methylation of 4-methoxy-2-nitroaniline is a crucial step that sets the stage for the desired N1-methyl substitution in the final product. Subsequent reduction of the nitro group unmasks the second amine, providing the necessary 1,2-diamine functionality for the cyclization. Finally, the reaction with cyanogen bromide provides a direct and efficient means to construct the 2-aminobenzimidazole core.

Detailed Experimental Protocols

Step 1: Synthesis of N-Methyl-4-methoxy-2-nitroaniline

The initial step involves the selective methylation of the amino group of 4-methoxy-2-nitroaniline. The presence of the ortho-nitro group deactivates the amine, necessitating the use of a strong base to facilitate deprotonation prior to alkylation.

Protocol:

-

To a stirred solution of 4-methoxy-2-nitroaniline (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at 0 °C for 30 minutes, during which time the color may change, indicating the formation of the sodium salt of the aniline.

-

Add methyl iodide (CH₃I, 1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel to afford N-Methyl-4-methoxy-2-nitroaniline as a solid.

-

Causality: The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the weakly acidic N-H of the nitroaniline without competing in the subsequent alkylation step. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the ions formed.

Step 2: Synthesis of 4-Methoxy-N¹-methylbenzene-1,2-diamine

The reduction of the nitro group is a standard transformation to yield the o-phenylenediamine precursor. Catalytic hydrogenation is a clean and efficient method for this purpose.[3][4]

Protocol:

-

Dissolve the N-Methyl-4-methoxy-2-nitroaniline (1.0 eq) from Step 1 in ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~5-10 mol%).

-

Pressurize the vessel with hydrogen gas (H₂) to approximately 50 psi.[3]

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 4-Methoxy-N¹-methylbenzene-1,2-diamine. This product is often an oil or low-melting solid and can be sensitive to air oxidation, appearing as a dark oil.[4] It is typically used in the next step without further purification.

-

Expertise & Experience: While other reducing agents like tin(II) chloride or iron in acidic media can be used, catalytic hydrogenation is often preferred due to the cleaner reaction profile and simpler workup, which involves only filtration to remove the heterogeneous catalyst.

Step 3: Synthesis of this compound

This final step involves the cyclization of the synthesized diamine with cyanogen bromide to form the target 2-aminobenzimidazole ring. This is a classic and reliable method for constructing this particular heterocyclic system.

Protocol:

-

Dissolve the crude 4-Methoxy-N¹-methylbenzene-1,2-diamine (1.0 eq) from Step 2 in an aqueous ethanol solution.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate flask, prepare a solution of cyanogen bromide (CNBr, 1.05 eq) in the same aqueous ethanol solvent. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Add the cyanogen bromide solution dropwise to the stirred diamine solution, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the precipitation of the hydrobromide salt of the product.

-

Upon completion, cool the mixture and neutralize it by the slow addition of an aqueous base, such as ammonium hydroxide or sodium bicarbonate solution, until the pH is approximately 8-9.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Data Summary

| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | 4-Methoxy-2-nitroaniline | Methyl Iodide | NaH | DMF | 0 to RT | 4-6 | 75-85 |

| 2 | N-Methyl-4-methoxy-2-nitroaniline | Hydrogen (H₂) | 10% Pd/C | Ethanol | RT | 12-24 | 90-99[3] |

| 3 | 4-Methoxy-N¹-methyl-1,2-diamine | Cyanogen Bromide | NH₄OH (aq) | Ethanol/H₂O | 0 to RT | 2-4 | 80-90 |

Reaction Mechanism

The cyclization of the o-phenylenediamine with cyanogen bromide proceeds through a well-established mechanism. The more nucleophilic N-methylamino group likely attacks the electrophilic carbon of cyanogen bromide first, followed by an intramolecular cyclization.

-

Nucleophilic Attack: The more nucleophilic secondary amine (N¹-methyl) of the diamine attacks the electrophilic carbon of cyanogen bromide.

-

Intermediate Formation: This initial attack forms an intermediate which then undergoes an intramolecular cyclization as the second amino group attacks the cyano carbon.

-

Aromatization: A subsequent proton transfer and loss of HBr leads to the formation of the stable, aromatic 2-aminobenzimidazole ring system.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

-

Appearance: Off-white to light brown solid.

-

Melting Point: Determination of a sharp melting point is a good indicator of purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the N-methyl group, the methoxy group, and the amino protons.

-

¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula (C₉H₁₁N₃O).

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching of the amino group, C-H stretching (aromatic and aliphatic), and C-O stretching of the methoxy group.

Conclusion

This guide presents a reliable and well-reasoned three-step synthesis for this compound. By starting with readily available materials and employing high-yielding, standard organic transformations, this protocol provides a clear pathway for researchers and drug development professionals to access this valuable heterocyclic building block. The detailed explanations for each step are intended to empower the user with a deeper understanding of the underlying chemical principles, ensuring a higher probability of success in the laboratory.

References

Spectroscopic Blueprint of a Key Heterocycle: An In-Depth Technical Guide to the NMR and IR Spectral Data of 2-Amino-5-methoxy-1-methylbenzimidazole

For Immediate Release

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the compound 2-Amino-5-methoxy-1-methylbenzimidazole. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive spectroscopic blueprint of this important benzimidazole derivative, facilitating its identification, characterization, and application in research and development.

Introduction: The Significance of this compound

Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties, have made them a focal point of medicinal chemistry. This compound, with its specific substitution pattern, represents a key scaffold for the development of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for unambiguous structure elucidation, quality control, and the rational design of new derivatives. This guide provides a detailed interpretation of its IR, ¹H NMR, and ¹³C NMR spectra, based on predictive models and analysis of analogous structures.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent bonds.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450-3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of the primary amine |

| ~3100-3000 | Weak to Medium | Aromatic C-H stretching |

| ~2950-2850 | Weak to Medium | Aliphatic C-H stretching (N-CH₃ and O-CH₃) |

| ~1640 | Strong | N-H bending (scissoring) of the primary amine |

| ~1620, ~1580 | Medium | C=N and C=C stretching of the benzimidazole ring |

| ~1480 | Medium | Aromatic C=C stretching |

| ~1240 | Strong | Asymmetric C-O-C stretching of the methoxy group |

| ~1030 | Medium | Symmetric C-O-C stretching of the methoxy group |

| ~820 | Strong | C-H out-of-plane bending (indicative of 1,2,4-trisubstitution) |

Interpretation:

The presence of a primary amino group is strongly indicated by the characteristic doublet in the N-H stretching region and the N-H bending vibration around 1640 cm⁻¹[1][2]. The aromatic nature of the benzimidazole core is confirmed by the C-H and C=C stretching bands. The strong absorptions corresponding to the C-O-C stretching of the methoxy group are also prominent features of the spectrum[3]. The out-of-plane C-H bending vibration is a useful diagnostic for the substitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following sections outline the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | d | 1H | H-7 |

| ~6.80 | d | 1H | H-4 |

| ~6.70 | dd | 1H | H-6 |

| ~4.50 | br s | 2H | -NH₂ |

| ~3.80 | s | 3H | -OCH₃ |

| ~3.60 | s | 3H | N-CH₃ |

Interpretation:

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The downfield shift of H-7 is anticipated due to its proximity to the imidazole nitrogen. The protons of the methoxy and N-methyl groups are expected to appear as sharp singlets. The chemical shift of the amino protons can be broad and may vary with solvent and concentration[4].

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | C-2 |

| ~155.0 | C-5 |

| ~143.0 | C-7a |

| ~135.0 | C-3a |

| ~112.0 | C-7 |

| ~110.0 | C-6 |

| ~95.0 | C-4 |

| ~56.0 | -OCH₃ |

| ~30.0 | N-CH₃ |

Interpretation:

The carbon spectrum will be characterized by nine distinct signals. The C-2 carbon, attached to two nitrogen atoms, is expected to be the most downfield signal in the heterocyclic part of the molecule. The C-5 carbon, bearing the electron-donating methoxy group, will also be significantly deshielded. The carbons of the methoxy and N-methyl groups will appear in the aliphatic region of the spectrum. The assignments are based on established chemical shift trends in substituted benzimidazoles.

Experimental Protocols

The following are generalized protocols for acquiring IR and NMR spectra. Instrument-specific parameters may need to be optimized.

Infrared (IR) Spectroscopy

-

Method: Attenuated Total Reflectance (ATR) or KBr pellet method.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

Sample Preparation (KBr): A small amount of the sample is ground with dry KBr and pressed into a thin pellet.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of the deuterated solvent.

-

¹H NMR Acquisition: Standard proton experiment with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Standard carbon experiment (e.g., with proton decoupling) requiring a larger number of scans due to the low natural abundance of ¹³C.

Logical Framework for Spectral Analysis

The interpretation of the spectral data for this compound follows a systematic approach, integrating information from different spectroscopic techniques and theoretical predictions.

Figure 1. A workflow diagram illustrating the logical steps involved in the comprehensive spectral analysis of this compound.

Conclusion

The predicted IR, ¹H NMR, and ¹³C NMR spectral data presented in this guide provide a robust foundation for the characterization of this compound. By combining theoretical predictions with empirical data from analogous compounds, a detailed and reliable spectroscopic profile has been established. This information is critical for ensuring the identity and purity of this compound in research and development settings, thereby supporting its potential applications in medicinal chemistry and drug discovery.

References

physical and chemical properties of 2-Amino-5-methoxy-1-methylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 2-Amino-5-methoxy-1-methylbenzimidazole, a heterocyclic compound of interest in medicinal chemistry. This document is intended to serve as a technical resource, offering detailed data and experimental insights to support research and development efforts.

Molecular and Physicochemical Profile

This compound, with the CAS Number 1805-02-3, is a substituted benzimidazole derivative. The benzimidazole scaffold is a prominent feature in many pharmacologically active molecules, making its derivatives, such as this one, promising candidates for drug discovery programs.[1][2]

Structural and Basic Information

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁N₃O | [3] |

| Molecular Weight | 177.20 g/mol | [3] |

| IUPAC Name | 5-methoxy-1-methyl-1H-benzimidazol-2-amine | [4] |

| Synonyms | 5-methoxy-1-methyl-benzimidazol-2-amine | [3] |

| CAS Number | 1805-02-3 | [3] |

| SMILES | CN1C2=CC=C(OC)C=C2N=C1N | [3] |

| InChI Key | BTSAWSKQHDFYIU-UHFFFAOYSA-N | [4] |

Predicted Physicochemical Data

| Property | Predicted Value | Source(s) |

| Melting Point | 222-222.5 °C (decomposes) | [5] |

| Boiling Point | 372.7 ± 34.0 °C | [5] |

| Density | 1.28 ± 0.1 g/cm³ | [5] |

| Flash Point | 179.2 °C | [5] |

| pKa | 10.59 ± 0.10 (for a related compound) | [6] |

| LogP | 1.1641 | [3] |

| Topological Polar Surface Area (TPSA) | 53.07 Ų | [3] |

Note on Data: The melting point is predicted with decomposition and was determined in a solution of ethanol and benzene.[5] The pKa value is for the related compound 2-amino-5-benzoyl-benzimidazole and serves as an estimate.[6]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the methoxy protons, and the amino protons. The aromatic protons will likely appear as a set of doublets and a singlet, characteristic of a 1,2,4-trisubstituted benzene ring. The N-methyl and methoxy protons will each present as sharp singlets. The amino protons may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing nature of the imidazole ring. Aromatic carbons will resonate in the range of 100-150 ppm, while the N-methyl and methoxy carbons will appear at higher field (lower ppm values).[7]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching (amino group) | 3400-3300 |

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (aliphatic) | 3000-2850 |

| C=N stretching (imidazole ring) | 1630-1575 |

| N-H bending (amino group) | 1650-1580 |

| C-O stretching (methoxy group) | 1275-1200 (asymmetric), 1075-1020 (symmetric) |

The presence of a primary amino group can be confirmed by the scissoring mode observed around 1618 and 1536 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would be expected at m/z 177. The fragmentation pattern of benzimidazoles often involves the sequential loss of hydrogen cyanide (HCN).[9][10]

Synthesis and Reactivity

Synthetic Approach

The synthesis of 2-aminobenzimidazole derivatives can be achieved through several established methods. A common and effective route involves the cyclization of a substituted o-phenylenediamine with a cyanogen halide or a similar reagent.

A plausible synthetic workflow for this compound is outlined below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: General Synthesis of 2-Aminobenzimidazoles

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

-

Reduction of the Nitro Group: The starting material, N-Methyl-4-methoxy-2-nitroaniline, is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, for instance, hydrogen gas with a palladium on carbon catalyst or stannous chloride (SnCl₂) in hydrochloric acid, is added. The reaction is typically stirred at room temperature or with gentle heating until the reduction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation of the Diamine: After the reaction is complete, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The resulting crude N¹-Methyl-4-methoxybenzene-1,2-diamine is then purified, often by column chromatography.

-

Cyclization Reaction: The purified diamine is dissolved in a suitable solvent, such as ethanol or methanol. Cyanogen bromide (CNBr) is added portion-wise at a controlled temperature, often at 0°C to room temperature. The reaction mixture is stirred for several hours until completion.

-

Final Product Isolation and Purification: The reaction is quenched, typically with a basic solution to neutralize any acid formed. The product is then extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude this compound. Final purification is achieved through recrystallization or column chromatography.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the exocyclic amino group and the imidazole ring nitrogens.

-

N-Alkylation and N-Arylation: The amino group can undergo reactions with various electrophiles, such as alkyl halides and aryl halides, to yield substituted derivatives.[11]

-

Acylation: Reaction with acyl chlorides or anhydrides can lead to the formation of the corresponding amides.

-

Reactions with Carbonyl Compounds: The amino group can react with aldehydes and ketones to form Schiff bases.

The benzimidazole ring itself is generally stable to oxidation.

Caption: Key reactions of the 2-amino group in this compound.

Applications in Drug Development

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as drugs for a wide range of therapeutic areas.[2][12] The 2-aminobenzimidazole core, in particular, is a common structural motif in biologically active molecules.[11]

Derivatives of 2-aminobenzimidazole have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer: Certain derivatives have shown potential as anticancer agents.[13]

-

Antimicrobial: The benzimidazole core is present in many antimicrobial drugs.

-

Antiviral: Some derivatives have exhibited antiviral properties.

-

Antihypertensive: Benzimidazole-containing compounds are used as antihypertensive agents.

-

Anti-inflammatory and Analgesic: These activities have also been reported for this class of compounds.[1]

The specific biological activities of this compound are not extensively documented in publicly available literature. However, its structural similarity to other pharmacologically active benzimidazoles suggests its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to explore its full pharmacological profile.

Safety and Handling

Conclusion

This compound is a substituted benzimidazole with potential applications in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its known and predicted physical and chemical properties, spectroscopic characteristics, synthetic approaches, and potential reactivity. While further experimental validation of some of the predicted data is required, this document serves as a valuable technical resource for researchers and scientists working with this compound and its derivatives. The versatile benzimidazole scaffold continues to be a fertile ground for the development of novel therapeutics, and compounds like this compound represent promising starting points for such endeavors.

References

- 1. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 1805-02-3 [sigmaaldrich.cn]

- 5. echemi.com [echemi.com]

- 6. 2-AMINO-5-BENZOYL-BENZIMIDAZOLE CAS#: 52329-60-9 [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. researchgate.net [researchgate.net]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-5-methoxy-1-methylbenzimidazole CAS number and molecular structure

Abstract: This technical guide provides a comprehensive overview of 2-Amino-5-methoxy-1-methylbenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core identification, molecular structure, physicochemical properties, plausible synthetic routes, and its role as a key structural motif in pharmacologically active agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering field-proven insights and detailed methodologies.

Compound Identification and Molecular Structure

This compound is a substituted benzimidazole, a class of compounds recognized for its prevalence in biologically active molecules.[1][2][] The unique arrangement of its functional groups—an amine at the 2-position, a methoxy group at the 5-position, and a methyl group on one of the imidazole nitrogens—dictates its chemical reactivity and potential biological interactions.

Core Identification

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 1805-02-3 | [4][5] |

| Molecular Formula | C₉H₁₁N₃O | [4] |

| Molecular Weight | 177.20 g/mol | [4] |

| Synonyms | 5-methoxy-1-methyl-benzimidazol-2-amine | [4] |

Molecular Structure

The structural formula provides a clear representation of the atomic arrangement and bonding.

References

An In-depth Technical Guide to the Discovery and History of 2-Amino-5-methoxy-1-methylbenzimidazole

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a cornerstone in the field of medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows for facile interaction with a myriad of biological targets, rendering benzimidazole derivatives pharmacologically diverse.[1] This versatile scaffold is the foundation for a wide array of approved drugs, including proton pump inhibitors like omeprazole, anthelmintics such as albendazole, and anticancer agents.[1] The continuous exploration of novel benzimidazole derivatives is a testament to its enduring significance in the quest for new therapeutic agents. This guide provides a detailed technical overview of a specific, yet important, derivative: 2-Amino-5-methoxy-1-methylbenzimidazole.

The Elusive Discovery of this compound: A Reconstruction of its Scientific Origins

While a singular, seminal publication detailing the initial discovery of this compound (CAS No. 1805-02-3) remains elusive in the annals of chemical literature, its synthesis and historical context can be reconstructed with a high degree of scientific confidence. The emergence of this compound is intrinsically linked to the broader exploration of 2-aminobenzimidazole derivatives, a class of compounds that garnered significant interest for their therapeutic potential.[3][4]

The foundational chemistry for the synthesis of 2-aminobenzimidazoles was laid in the late 19th and early 20th centuries.[5] Early methods, such as the reaction of ortho-phenylenediamines with cyanogen bromide or cyanamide, provided the fundamental blueprint for accessing this critical pharmacophore.[3] It is highly probable that this compound was first synthesized as part of a larger library of compounds during structure-activity relationship (SAR) studies aimed at identifying novel bioactive agents.

A Plausible Synthetic Pathway: From Precursors to the Final Compound

The synthesis of this compound can be logically approached through a multi-step process, commencing with readily available starting materials. The following proposed pathway is grounded in well-established synthetic methodologies for analogous benzimidazole derivatives.

Step 1: Synthesis of the Key Intermediate, 4-methoxy-N1-methylbenzene-1,2-diamine

The synthesis of the crucial o-phenylenediamine intermediate, 4-methoxy-N1-methylbenzene-1,2-diamine, is a critical first step. A plausible route involves the monoalkylation and subsequent reduction of a commercially available nitroaniline.

Experimental Protocol: Synthesis of 4-methoxy-N-methyl-2-nitroaniline

A detailed protocol for a similar synthesis is described in the literature.[6] Monoalkylation of 4-methoxy-2-nitroaniline with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in a solvent like dimethylformamide (DMF) would yield 4-methoxy-N-methyl-2-nitroaniline.

Experimental Protocol: Reduction to 4-methoxy-N1-methylbenzene-1,2-diamine

The subsequent reduction of the nitro group is a standard transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent such as methanol or ethanol is a common and efficient method for this conversion.[6]

Step 2: Cyclization to form the Benzimidazole Core

With the o-phenylenediamine in hand, the next pivotal step is the cyclization to form the 2-aminobenzimidazole ring system. The reaction with cyanogen bromide is a historically significant and direct method for this transformation.[3]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: An aqueous suspension of equimolar amounts of 4-methoxy-N1-methylbenzene-1,2-diamine and cyanogen bromide is prepared in a suitable reaction vessel.

-

Reaction Execution: The mixture is stirred at room temperature. The progress of the reaction can be monitored by the precipitation of the hydrobromide salt of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is neutralized with a base, such as aqueous ammonia, to yield the free base of this compound. The crude product can then be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the final product.

The following diagram illustrates the plausible synthetic workflow:

Caption: Plausible synthetic workflow for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1805-02-3 |

| Molecular Formula | C₉H₁₁N₃O |

| Molecular Weight | 177.21 g/mol |

| Appearance | Solid (form may vary) |

| SMILES | CN1C2=C(C=C(C=C2)OC)N=C1N |

Historical and Modern Perspectives on Biological Activity

While specific early biological studies on this compound are not extensively documented, the broader class of 2-aminobenzimidazoles has been a fertile ground for drug discovery.[4] The primary historical significance of this class of compounds lies in their potent anthelmintic activity.[3] More recently, research has expanded to investigate their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][7]

The structural features of this compound—specifically the 2-amino group, the 5-methoxy substituent, and the 1-methyl group—would have been of significant interest in early SAR studies. Each of these functional groups can influence the compound's solubility, electronic properties, and ability to interact with biological targets. It is highly probable that this compound was evaluated in a variety of biological assays, contributing to the broader understanding of the SAR of the 2-aminobenzimidazole scaffold.

Modern drug discovery efforts continue to explore the potential of substituted 2-aminobenzimidazoles. For instance, recent studies have investigated derivatives of this class as potential agents against leishmaniasis, highlighting the ongoing relevance of this chemical scaffold.[8]

Conclusion

While the precise moment of its discovery may be lost to the annals of routine synthetic exploration, the scientific narrative of this compound is one deeply embedded in the rich history of medicinal chemistry. Its plausible synthesis from readily available precursors, utilizing well-established chemical transformations, underscores the logical progression of drug discovery. As a member of the esteemed benzimidazole family, this compound and its derivatives will likely continue to be of interest to researchers developing the next generation of therapeutic agents. This guide has provided a comprehensive, albeit reconstructed, history and a robust technical framework for the synthesis and understanding of this important molecule.

References

- 1. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. benchchem.com [benchchem.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. jddtonline.info [jddtonline.info]

- 6. digital.csic.es [digital.csic.es]

- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 8. 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling - PMC [pmc.ncbi.nlm.nih.gov]

A Predictive Guide to the Biological Activities of 2-Amino-5-methoxy-1-methylbenzimidazole: An Experimental Framework for Drug Discovery Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] This technical guide provides a comprehensive, predictive overview of the potential biological activities of a specific, yet underexplored derivative: 2-Amino-5-methoxy-1-methylbenzimidazole. While direct experimental data for this compound is scarce, a robust analysis of structure-activity relationships (SAR) within the broader benzimidazole class allows for the formulation of strong hypotheses regarding its anticancer and antimicrobial potential. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating a research program to investigate this promising molecule. We will delve into the rationale behind its potential efficacy, propose detailed experimental protocols for its evaluation, and visualize the underlying scientific principles.

Introduction: The Benzimidazole Scaffold - A Privileged Motif in Drug Discovery

Benzimidazole, a bicyclic aromatic heterocycle, is isosteric to endogenous purines, allowing it to interact with a wide array of biological targets.[3] This structural mimicry is a key reason for the diverse pharmacological activities observed in its derivatives, which include anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects.[1][4] The versatility of the benzimidazole nucleus is further enhanced by the ease with which it can be substituted at various positions, notably N-1, C-2, and C-5/C-6, allowing for the fine-tuning of its biological and physicochemical properties.[4]

The subject of this guide, this compound, possesses a unique combination of substituents that suggests a high potential for biological activity:

-

The 2-Amino Group: The presence of an amino group at the C-2 position is a common feature in many biologically active benzimidazoles, contributing to their ability to form key hydrogen bonds with target proteins.[1]

-

The 5-Methoxy Group: Substitution at the C-5 position with a methoxy group has been shown to modulate the anticancer and antimicrobial potency of benzimidazole derivatives.[4]

-

The N-1 Methyl Group: N-alkylation prevents tautomerization and can influence the molecule's lipophilicity and interaction with biological targets.

This guide will explore the predictive biological activities of this molecule, with a primary focus on its potential as an anticancer and antimicrobial agent, grounded in the established SAR of related compounds.

Predicted Biological Activity I: Anticancer Potential

The benzimidazole scaffold is a recurring motif in a number of approved and investigational anticancer drugs.[5] The anticancer effects of benzimidazole derivatives are often attributed to their ability to interfere with critical cellular processes in cancer cells, such as cell division, signaling pathways, and apoptosis.[6]

Predicted Mechanism of Action: Disruption of Microtubule Dynamics and Kinase Inhibition

Based on the activities of structurally similar compounds, this compound is predicted to exert its anticancer effects through one or more of the following mechanisms:

-

Microtubule Destabilization: Many 2-substituted benzimidazoles are known to bind to the colchicine-binding site of β-tubulin, inhibiting microtubule polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 2-amino group can be crucial for this interaction.

-

Kinase Inhibition: The purine-like structure of benzimidazoles makes them ideal candidates for ATP-competitive inhibitors of various protein kinases that are often dysregulated in cancer, such as receptor tyrosine kinases (RTKs).[3] The specific substitution pattern on the benzimidazole ring will determine the kinase selectivity profile.

Caption: Predicted anticancer mechanisms of action.

Proposed Experimental Workflow for Anticancer Activity Screening

To empirically validate the predicted anticancer activity, a tiered screening approach is recommended.

Tier 1: In Vitro Cytotoxicity Assessment

This initial phase aims to determine the compound's general toxicity against a panel of cancer cell lines.

-

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or acidic isopropanol).

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.

-

Tier 2: Mechanistic Assays

If significant cytotoxicity is observed, the following assays can elucidate the mechanism of action.

-

Cell Cycle Analysis by Flow Cytometry: To determine if the compound induces cell cycle arrest, treat cells with the compound at its IC50 concentration for 24 hours, stain with propidium iodide, and analyze by flow cytometry.

-

Apoptosis Assay: To confirm the induction of apoptosis, use an Annexin V-FITC/Propidium Iodide staining kit and analyze by flow cytometry.

-

Tubulin Polymerization Assay: A cell-free assay to directly measure the effect of the compound on tubulin polymerization in vitro.

-

Kinase Inhibition Profiling: Screen the compound against a panel of cancer-related kinases to identify potential molecular targets.

Table 1: Hypothetical IC50 Values for this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Predicted IC50 (µM) |

| MCF-7 | Breast | 5 - 15 |

| A549 | Lung | 10 - 25 |

| HCT116 | Colon | 8 - 20 |

| HEK293 | Non-cancerous | > 50 |

Predicted Biological Activity II: Antimicrobial Potential

Benzimidazole derivatives are well-established as potent antimicrobial agents.[7] Their mechanism of action in microorganisms often involves the inhibition of essential cellular processes.

Predicted Mechanism of Action: Inhibition of Essential Bacterial Enzymes and Biofilm Formation

The structural features of this compound suggest potential activity against a range of bacteria, particularly Gram-positive strains.

-

Enzyme Inhibition: Benzimidazoles can inhibit key bacterial enzymes involved in processes such as DNA replication and cell wall synthesis.

-

Biofilm Disruption: Some benzimidazole derivatives have been shown to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.

Caption: Predicted antimicrobial mechanisms of action.

Proposed Experimental Workflow for Antimicrobial Activity Screening

A systematic approach is necessary to determine the antimicrobial spectrum and potency of the compound.

-

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth media.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal or bacteriostatic, subculture the contents of wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

-

Protocol: Crystal Violet Assay for Biofilm Inhibition

-

Biofilm Formation: Grow bacteria in 96-well plates in the presence of sub-MIC concentrations of the compound.

-

Washing: After incubation, wash the wells to remove planktonic bacteria.

-

Staining: Stain the adherent biofilm with crystal violet.

-

Solubilization: Solubilize the stain and measure the absorbance to quantify biofilm formation.

-

Table 2: Hypothetical MIC Values for this compound Against Various Bacterial Strains

| Bacterial Strain | Gram Stain | Predicted MIC (µg/mL) |

| Staphylococcus aureus | Positive | 8 - 32 |

| Bacillus subtilis | Positive | 4 - 16 |

| Escherichia coli | Negative | > 64 |

| Pseudomonas aeruginosa | Negative | > 64 |

Synthesis and Characterization

While this guide focuses on the biological activities, a reproducible synthesis is paramount for any research program. The synthesis of this compound can be approached through established methods for benzimidazole synthesis. A plausible synthetic route is outlined below.

Caption: Plausible synthetic pathway.

Characterization of the final product should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm its identity and purity.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, molecule within the esteemed benzimidazole class. Based on a thorough analysis of structure-activity relationships, there is a strong scientific rationale to predict that this compound will exhibit significant anticancer and antimicrobial activities. This guide provides a comprehensive experimental framework to systematically investigate these predictions. The proposed workflows, from initial in vitro screening to mechanistic studies, are designed to efficiently evaluate the therapeutic potential of this compound. Successful validation of these predicted activities would position this compound as a valuable lead compound for further optimization and preclinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-Amino-5-methoxy-1-methylbenzimidazole

Preamble: Charting a Course into the Benzimidazole Frontier

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a remarkable spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] Within this vast chemical landscape, 2-Amino-5-methoxy-1-methylbenzimidazole (CAS: 1805-02-3) emerges as a molecule of significant interest, yet its precise mechanism of action remains largely uncharted territory.[5][6] This technical guide, intended for researchers, scientists, and drug development professionals, eschews a conventional template. Instead, it embarks on a logical exploration, postulating a plausible mechanism of action for this compound based on the rich tapestry of data available for the broader benzimidazole class. We will then delineate a rigorous, multi-tiered experimental workflow to systematically investigate and validate this hypothesis, thereby providing a comprehensive roadmap for its exploration.

Our central hypothesis is that This compound functions as a modulator of a critical cellular signaling pathway, likely a receptor tyrosine kinase (RTK) pathway, which is frequently dysregulated in proliferative diseases such as cancer. This proposition is grounded in the established precedent of numerous benzimidazole derivatives acting as kinase inhibitors.[4] The following sections will provide the scientific rationale and a detailed experimental framework to interrogate this hypothesis.

I. The Scientific Imperative: Why Investigate this compound?

The structural features of this compound—a substituted benzimidazole core—are reminiscent of known pharmacophores that interact with ATP-binding sites of various kinases.[4] The 2-amino group, in particular, can serve as a crucial hydrogen bond donor, a common feature in kinase inhibitors. Furthermore, the lipophilic methoxy and methyl groups can contribute to favorable interactions within the hydrophobic pockets of kinase active sites. Given the prevalence of aberrant kinase signaling in oncology, a systematic investigation into the kinase inhibitory potential of this compound is a scientifically compelling endeavor.

II. A Phased Approach to Mechanistic Elucidation: An Experimental Workflow

We propose a three-phase experimental workflow designed to progressively narrow down the mechanism of action, from broad cellular effects to specific molecular interactions. This self-validating system ensures that each phase informs the next, building a robust body of evidence.

Caption: A three-phase experimental workflow for the mechanistic elucidation of this compound.

III. Phase 1: Cellular Phenotyping and Target Identification

The initial phase aims to characterize the cellular effects of the compound and to identify a preliminary set of potential molecular targets.

A. Experimental Protocols

1. Cell Proliferation Assay (MTT Assay)

-

Objective: To determine the cytotoxic or cytostatic effects of the compound on a panel of cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in culture medium.

-

Treat the cells with varying concentrations of the compound and a vehicle control (e.g., DMSO) for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

2. Broad Kinase Panel Screening

-

Objective: To identify potential kinase targets from a large, diverse panel.

-

Methodology:

-

Submit this compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).

-

The compound is typically screened at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases.

-

The output is the percentage of inhibition for each kinase. "Hits" are typically defined as kinases with >50% inhibition.

-

B. Hypothetical Data Presentation

Table 1: Hypothetical IC50 Values from Cell Proliferation Assays

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| A549 | Lung Carcinoma | 5.2 |

| MCF-7 | Breast Adenocarcinoma | 8.7 |

| HCT116 | Colorectal Carcinoma | 3.1 |

Table 2: Hypothetical Results from a Broad Kinase Panel Screen (% Inhibition at 10 µM)

| Kinase Target | % Inhibition |

| EGFR | 85 |

| VEGFR2 | 78 |

| PDGFRβ | 65 |

| SRC | 25 |

| AKT1 | 15 |

IV. Phase 2: Target Validation and Pathway Analysis

This phase focuses on validating the "hit" kinases from Phase 1 and investigating their role in the observed cellular phenotype.

A. Experimental Protocols

1. Western Blot Analysis of Downstream Signaling

-

Objective: To determine if the compound inhibits the phosphorylation of downstream substrates of the target kinase.

-

Methodology:

-

Treat a sensitive cell line (e.g., HCT116) with the compound at its IC50 concentration for various time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its key downstream effectors (e.g., p-AKT, AKT, p-ERK, ERK).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

B. Hypothetical Signaling Pathway and Visualization

Based on the hypothetical kinase screen results, we propose that this compound inhibits the EGFR signaling pathway.

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

V. Phase 3: Biophysical Characterization and In Vivo Efficacy

The final phase aims to quantify the direct interaction between the compound and its validated target and to assess its therapeutic potential in a preclinical model.

A. Experimental Protocols

1. In Vitro Kinase Enzymatic Assay

-

Objective: To directly measure the inhibitory activity of the compound on the purified target kinase.

-

Methodology:

-

Utilize a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

In a 384-well plate, combine the purified recombinant kinase, its specific substrate, and ATP.

-

Add serial dilutions of this compound.

-

Incubate the reaction at room temperature.

-

Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

-

Calculate the IC50 value from the dose-response curve.

-

2. Surface Plasmon Resonance (SPR)

-

Objective: To determine the binding kinetics (kon, koff) and affinity (KD) of the compound to the target kinase.

-

Methodology:

-

Immobilize the purified recombinant kinase on a sensor chip.

-

Flow different concentrations of this compound over the chip surface.

-

Measure the change in the refractive index at the chip surface, which is proportional to the mass of the bound analyte.

-

Fit the resulting sensorgrams to a kinetic binding model to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).

-

B. Hypothetical Data Presentation

Table 3: Hypothetical Biophysical and In Vivo Data

| Parameter | Value |

| In Vitro Kinase Assay | |

| EGFR IC50 | 0.8 µM |

| Surface Plasmon Resonance | |

| EGFR KD | 0.5 µM |

| In Vivo Xenograft Model | |

| Tumor Growth Inhibition | 60% at 50 mg/kg |

VI. Conclusion and Future Directions

This technical guide has outlined a hypothetical yet scientifically rigorous pathway to elucidate the mechanism of action of this compound. By proposing a plausible starting point—the inhibition of a receptor tyrosine kinase pathway—and detailing a comprehensive experimental workflow, we have provided a clear and actionable research plan. The successful execution of these experiments would not only illuminate the molecular pharmacology of this specific compound but also contribute valuable knowledge to the broader field of benzimidazole-based drug discovery. The journey from a molecule of interest to a well-characterized therapeutic candidate is a challenging one, but with a logical and systematic approach, the enigmatic mechanism of this compound can be unraveled.

VII. References

-

BenchChem. (2025). Biological Activity of 2-Methylbenzimidazole Derivatives: A Technical Guide. --INVALID-LINK--[1]

-

ResearchGate. (n.d.). Synthesis of target 2-(aryl amino)methyl-benzimidazole 28. --INVALID-LINK--

-

National Center for Biotechnology Information. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. --INVALID-LINK--[2]

-

National Center for Biotechnology Information. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. --INVALID-LINK--[3]

-

National Center for Biotechnology Information. (n.d.). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). --INVALID-LINK--[4]

-

Biosynth. (n.d.). This compound | 1805-02-3 | BAA80502. --INVALID-LINK--[5]

-

ChemScene. (n.d.). 1805-02-3 | this compound. --INVALID-LINK--[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 1805-02-3 | BAA80502 [biosynth.com]

- 6. chemscene.com [chemscene.com]

An In-depth Technical Guide: Initial Biological Screening of 2-Amino-5-methoxy-1-methylbenzimidazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for the initial biological evaluation of 2-amino-5-methoxy-1-methylbenzimidazole derivatives. Recognizing the rich therapeutic history of the benzimidazole scaffold, this document outlines a structured, scientifically rigorous approach to efficiently assess the cytotoxic and antimicrobial potential of this specific chemical series. We delve into the rationale for assay selection, provide detailed, field-proven protocols for key in vitro experiments, and offer insights into data interpretation and subsequent mechanistic studies. This guide is designed to empower researchers to make informed decisions in the early stages of the drug discovery cascade.

Introduction: The Benzimidazole Core - A Privileged Scaffold in Medicinal Chemistry

The benzimidazole nucleus is an isostere of purine nucleosides, a structural feature that allows it to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous clinically successful drugs. The addition of a 2-amino group, a 5-methoxy substituent, and a 1-methyl group to this core can significantly modulate its physicochemical properties and biological activity.[2] Therefore, a systematic and logical biological screening process is paramount to unlocking the therapeutic potential of novel derivatives within this chemical class.

Our initial screening strategy is bifurcated to address two critical areas of unmet medical need where benzimidazole derivatives have historically shown promise: oncology and infectious diseases.

Strategic Foundation: Rationale for Target Selection and Assay Design

The initial biological screening of a novel compound series should be both informative and resource-efficient. For the this compound scaffold, a primary focus on cytotoxicity and antimicrobial activity is a logical starting point.

-

Anticancer Potential: Benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the disruption of microtubule polymerization, inhibition of protein kinases, and induction of apoptosis.[3][4] An initial broad-spectrum cytotoxicity screen against a panel of diverse cancer cell lines serves as an effective method to identify promising candidates for further development.[5][6]

-

Antimicrobial Activity: The structural similarity of benzimidazoles to purines suggests they may interfere with essential microbial pathways, such as nucleic acid synthesis.[7] Screening against a panel of clinically relevant pathogenic bacteria and fungi is a crucial first step in identifying potential new anti-infective agents.[8][9]

The following diagram outlines the proposed workflow for the initial biological screening of these derivatives.

Caption: A streamlined workflow for the initial biological screening of novel this compound derivatives.

Detailed Experimental Protocols

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[10][11]

Protocol:

-

Cell Culture and Seeding: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]

Data Presentation:

| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |

| Derivative A | > 100 | > 100 |

| Derivative B | 12.5 | 18.2 |

| Doxorubicin (Control) | 0.9 | 1.1 |

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[9]

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial twofold dilutions of the test compounds in a 96-well plate containing the appropriate broth medium.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that results in no visible growth.

Data Presentation:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative A | 64 | > 128 | 32 |

| Derivative B | 8 | 16 | 4 |

| Ciprofloxacin (Control) | 1 | 0.015 | N/A |

| Fluconazole (Control) | N/A | N/A | 2 |

Elucidating the Mechanism of Action: A Crucial Next Step

Compounds that exhibit significant activity in the primary screens warrant further investigation to determine their mechanism of action. For cytotoxic compounds, a common mechanism for benzimidazole derivatives is the inhibition of tubulin polymerization.[13]

Caption: A conceptual diagram of a tubulin polymerization assay to identify microtubule-destabilizing agents.

Tubulin Polymerization Assay Protocol:

-

Reaction Setup: In a 96-well plate, combine purified tubulin, a polymerization buffer containing GTP, and the test compound at various concentrations.[14][15]

-

Initiate Polymerization: Incubate the plate at 37°C to initiate microtubule formation.

-

Monitor Polymerization: Measure the increase in absorbance at 340 nm over time.[14] This increase is proportional to the amount of polymerized tubulin.

-

Data Analysis: Compare the polymerization curves of the compound-treated samples to a vehicle control. Inhibition of polymerization will result in a lower rate and extent of absorbance increase.

Conclusion and Future Perspectives

The initial biological screening of this compound derivatives is a critical step in the drug discovery process. The protocols detailed in this guide provide a robust and efficient path to identify compounds with promising cytotoxic and antimicrobial activities. Positive hits from these primary assays should be advanced to more comprehensive secondary screening and detailed mechanism of action studies to fully characterize their therapeutic potential and guide future lead optimization efforts.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. opentrons.com [opentrons.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. rjptonline.org [rjptonline.org]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijprajournal.com [ijprajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note & Synthesis Protocol: 2-Amino-5-methoxy-1-methylbenzimidazole

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities, including antiulcer, antimicrobial, antiviral, and anticancer effects.[1][2] 2-Amino-5-methoxy-1-methylbenzimidazole is a functionalized derivative belonging to this important class of compounds. Its specific substitution pattern—an amino group at the 2-position, a methoxy group at the 5-position, and N-methylation—provides distinct physicochemical properties that are of significant interest for library synthesis and as a key intermediate in the development of novel therapeutic agents.

This document provides a comprehensive, field-proven protocol for the synthesis of this compound. It is designed for researchers in organic synthesis and drug discovery, offering a detailed step-by-step procedure grounded in established chemical principles and supported by authoritative references.

Overall Synthesis Strategy

The synthesis of the target compound is achieved via a classical and robust method for 2-aminobenzimidazole formation: the cyclocondensation of a substituted o-phenylenediamine with cyanogen bromide.[3] This reaction provides a direct and efficient route to the desired heterocyclic core. The overall transformation is depicted below:

Scheme 1: Synthesis of this compound

(Image: A chemical structure diagram illustrating the reaction of 4-methoxy-N¹-methylbenzene-1,2-diamine and cyanogen bromide to yield the target product and hydrogen bromide.)

(Image: A chemical structure diagram illustrating the reaction of 4-methoxy-N¹-methylbenzene-1,2-diamine and cyanogen bromide to yield the target product and hydrogen bromide.)

The key precursor, 4-methoxy-N¹-methylbenzene-1,2-diamine, can be synthesized through multi-step procedures, typically involving the reduction of a corresponding nitroaniline derivative.[4][5][6] For the purposes of this protocol, we will assume the precursor is either commercially available or has been synthesized and purified beforehand.

Experimental Protocol: Detailed Synthesis

This protocol details the cyclization step to form the final product. All operations involving cyanogen bromide must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| 4-methoxy-N¹-methylbenzene-1,2-diamine | 152.20 | 1.0 | 10.0 | 1.52 g |

| Cyanogen Bromide (CNBr) | 105.92 | 1.05 | 10.5 | 1.11 g |

| Ethanol (Absolute) | - | - | - | 50 mL |

| Sodium Hydroxide (10% aq. solution) | - | - | - | ~20 mL |

| Deionized Water | - | - | - | As needed |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.52 g (10.0 mmol) of 4-methoxy-N¹-methylbenzene-1,2-diamine in 50 mL of absolute ethanol. Stir the mixture at room temperature until the diamine is fully dissolved.

-

Reagent Addition (Critical Step): In a certified chemical fume hood, carefully weigh 1.11 g (10.5 mmol) of cyanogen bromide. CAUTION: Cyanogen bromide is highly toxic and sublimes; handle with extreme care using appropriate PPE (gloves, safety glasses, lab coat) and ensure the fume hood sash is at the proper height. Add the cyanogen bromide to the stirred ethanol solution in one portion.

-

Reaction Progression: Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting diamine spot indicates reaction progression.

-

Completion and Neutralization: After 2 hours, gently heat the mixture to reflux for an additional 1 hour to ensure complete cyclization. Allow the flask to cool to room temperature.

-

Product Precipitation: Slowly add 10% aqueous sodium hydroxide solution dropwise to the reaction mixture while stirring. The purpose of this step is to neutralize the hydrogen bromide (HBr) byproduct generated during the reaction, which causes the benzimidazole product to precipitate out of the solution. Continue adding the base until the mixture is slightly alkaline (pH ~8-9, check with pH paper).

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.

-

Drying: Dry the crude product under vacuum or in a desiccator to a constant weight. The expected product is an off-white to light-colored solid.[7]

Purification and Characterization

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry under vacuum.

-

Characterization:

-

Melting Point: Determine the melting point of the purified product. The literature melting point is 222-222.5 °C (with decomposition).[7]

-

Spectroscopy: Confirm the structure using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

-

Mechanistic Insights: The Cyclization Pathway

The formation of the 2-aminobenzimidazole ring from an o-phenylenediamine and cyanogen bromide is a well-established cyclocondensation reaction. The mechanism proceeds through two key steps:

-

Initial Nucleophilic Attack: The more nucleophilic amino group of the o-phenylenediamine attacks the electrophilic carbon of cyanogen bromide. This forms a cyano-amidinium intermediate and displaces the bromide ion.[8][9]

-

Intramolecular Cyclization: The second, neighboring amino group then acts as an intramolecular nucleophile, attacking the carbon of the nitrile group. This ring-closing step forms the five-membered imidazole ring. Subsequent proton transfer and tautomerization lead to the stable, aromatic 2-aminobenzimidazole product.

Synthesis Workflow Diagram

The following diagram provides a high-level overview of the complete synthesis workflow, from reagent preparation to final product characterization.

Caption: High-level workflow for the synthesis of this compound.

Safety and Handling Precautions

-

Cyanogen Bromide (CNBr): This reagent is highly toxic if inhaled, swallowed, or in contact with skin. It is also corrosive and can cause severe burns. All manipulations must be conducted in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), and chemical splash goggles. In case of exposure, seek immediate medical attention.

-

Aromatic Amines: The precursor, 4-methoxy-N¹-methylbenzene-1,2-diamine, should be handled as a potential irritant and sensitizer. Avoid skin contact and inhalation.[10][11]

-

Sodium Hydroxide: A 10% solution is corrosive and can cause skin and eye burns. Handle with care, wearing gloves and eye protection.

-

General Precautions: Perform the reaction in a well-ventilated area. Ensure that an emergency eyewash station and safety shower are accessible.[12] Dispose of all chemical waste according to institutional and local regulations.

References

- 1. ijariie.com [ijariie.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. guidechem.com [guidechem.com]

- 5. 4-METHOXY-O-PHENYLENEDIAMINE | 102-51-2 [chemicalbook.com]

- 6. 4-METHOXY-O-PHENYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. reddit.com [reddit.com]

- 9. youtube.com [youtube.com]

- 10. fishersci.com [fishersci.com]

- 11. reddit.com [reddit.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]